molecular formula C9H16O B8375059 3-Ethyl-3-methylcyclohexan-1-one

3-Ethyl-3-methylcyclohexan-1-one

Cat. No.: B8375059
M. Wt: 140.22 g/mol
InChI Key: HPFWICIZVJFFNM-UHFFFAOYSA-N
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Description

3-Ethyl-3-methylcyclohexan-1-one is a cyclic ketone featuring a cyclohexane backbone substituted with ethyl and methyl groups at the 3-position. The compound’s structure imparts unique steric and electronic properties, influencing its reactivity, solubility, and applications in organic synthesis.

Properties

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

3-ethyl-3-methylcyclohexan-1-one

InChI

InChI=1S/C9H16O/c1-3-9(2)6-4-5-8(10)7-9/h3-7H2,1-2H3

InChI Key

HPFWICIZVJFFNM-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCCC(=O)C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Ethyl-3-methylcyclohexan-1-one can be synthesized through several methods. One common approach involves the alkylation of cyclohexanone. The process typically includes the following steps:

    Formation of Enolate Ion: Cyclohexanone is treated with a strong base such as sodium hydride (NaH) to form the enolate ion.

    Alkylation: The enolate ion is then reacted with ethyl bromide and methyl iodide under controlled conditions to introduce the ethyl and methyl groups at the desired positions on the cyclohexane ring.

Industrial Production Methods

In industrial settings, the production of 3-ethyl-3-methylcyclohexanone may involve catalytic hydrogenation of the corresponding cresol derivatives or oxidation of methylcyclohexane. These methods are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-3-methylcyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups onto the cyclohexane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation reactions typically use reagents like chlorine (Cl2) or bromine (Br2) under UV light or in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-Ethyl-3-methylcyclohexan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Its derivatives are studied for their potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 3-ethyl-3-methylcyclohexanone exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 3-Ethyl-3-methylcyclohexan-1-one with structurally related cyclohexanone derivatives:

Compound Name Substituents Key Functional Groups Molecular Weight (g/mol) Applications/Reactivity
This compound 3-ethyl, 3-methyl Ketone ~154.25 (estimated) Intermediate in organic synthesis
3-Amino-2-cyclohexen-1-one 3-amino, 2-cyclohexenyl Ketone, amine 125.17 Pharmaceutical precursor
Methoxmetamine (C14H19NO2) 2-(3-methoxyphenyl), 2-(methylamino) Ketone, amine, methoxy 233.31 Psychoactive compound
Ethyl 2-oxo-1-(3-oxobutyl)cyclohexanecarboxylate 1-(3-oxobutyl), 2-oxo, ethyl ester Ketone, ester 268.32 Asymmetric synthesis intermediate
Methyl ethyl ketone (2-Butanone) None (simple ketone) Ketone 72.11 Industrial solvent
Key Observations:
  • Electronic Effects : Electron-donating alkyl groups may stabilize the ketone via hyperconjugation, contrasting with electron-withdrawing groups (e.g., esters in Ethyl 2-oxo-1-(3-oxobutyl)cyclohexanecarboxylate) that increase electrophilicity .
  • Functional Diversity: Amino-substituted analogs (e.g., 3-Amino-2-cyclohexen-1-one) exhibit enhanced nucleophilicity and pharmaceutical relevance, while methoxy-aromatic derivatives like Methoxmetamine display CNS activity .
Catalytic Differences:

Coordination catalysts (e.g., pyridine-based ligands) in enable enantioselective synthesis, whereas Grignard-type reagents in favor nucleophilic additions.

Physicochemical Properties

  • Boiling/Melting Points: Alkyl-substituted cyclohexanones (e.g., this compound) likely exhibit higher boiling points than methyl ethyl ketone (79.6°C) due to increased molecular weight and reduced volatility .
  • Solubility: Amino or ester groups (e.g., in 3-Amino-2-cyclohexen-1-one or Ethyl 2-oxo-1-(3-oxobutyl)cyclohexanecarboxylate) enhance polarity and water solubility compared to purely alkyl-substituted analogs .

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